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Compound of Interest

Compound Name: Methyl 5,6-dichloropicolinate

Cat. No.: B060248 Get Quote

Abstract
Methyl 5,6-dichloropicolinate is a halogenated pyridine derivative that serves as a crucial

intermediate in the synthesis of complex organic molecules. Its strategic placement of chlorine

atoms and a reactive ester functional group makes it a valuable building block, particularly in

the agrochemical and pharmaceutical industries. This guide provides a comprehensive

overview of its chemical properties, a validated synthesis protocol, in-depth spectroscopic

analysis, and an exploration of its reactivity and applications. The content is structured to

deliver not just data, but actionable insights into the causality behind its chemical behavior and

synthetic utility, empowering researchers to effectively integrate this compound into their

development workflows.

Core Chemical Identity and Physicochemical
Properties
Methyl 5,6-dichloropicolinate, systematically named methyl 5,6-dichloropyridine-2-

carboxylate, is a solid organic compound at room temperature. The dichloro-substitution on the

pyridine ring significantly influences its electronic properties and reactivity, making it a versatile

precursor for further chemical modifications.

Identifiers and Structure
IUPAC Name: methyl 5,6-dichloropyridine-2-carboxylate[1]
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CAS Number: 1214375-24-2[1][2][3][4]

Molecular Formula: C₇H₅Cl₂NO₂[1][2]

Molecular Weight: 206.03 g/mol [2]

Canonical SMILES: COC(=O)C1=NC(Cl)=C(Cl)C=C1

InChI Key: HVVBBQRGDOCRCA-UHFFFAOYSA-N

Physicochemical Data
Experimental data on physical properties such as melting and boiling points are not extensively

reported in publicly accessible literature. The data presented below is primarily based on

computational models, providing a reliable estimation for experimental planning.

Property Value Source

Molecular Weight 206.03 g/mol [2]

XLogP3 2.6 PubChem[5]

Hydrogen Bond Donors 0 PubChem[5]

Hydrogen Bond Acceptors 3 PubChem[5]

Topological Polar Surface Area 39.2 Å² PubChem[5]

Storage Temperature 2-8 °C, Inert atmosphere [4][6]

Synthesis and Purification
The synthesis of Methyl 5,6-dichloropicolinate is most effectively approached via a two-step

process: the preparation of the parent carboxylic acid followed by its esterification. This

methodology allows for high purity of the intermediate acid, which directly translates to a higher

quality final product.

Synthesis Pathway Overview
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The logical and field-proven pathway involves the reductive dechlorination of a readily available

tetrachloro-substituted precursor to form 5,6-Dichloropicolinic Acid, which is then subjected to

standard esterification conditions.

3,4,5,6-Tetrachloropicolinic Acid

Electrolytic Reduction
or Chemical Reducing Agent

5,6-Dichloropicolinic Acid

Methanol (CH₃OH)
Acid Catalyst (e.g., H₂SO₄) or

SOCl₂ then CH₃OH

Methyl 5,6-dichloropicolinate

Click to download full resolution via product page

Caption: Synthesis workflow for Methyl 5,6-dichloropicolinate.

Experimental Protocol: Synthesis
This protocol synthesizes insights from established methods for the synthesis of halogenated

picolinic acids and their subsequent esterification.

Part A: Synthesis of 5,6-Dichloropicolinic Acid
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The precursor, 5,6-Dichloropicolinic acid, can be synthesized via selective electrochemical

reduction of 3,4,5,6-tetrachloropicolinic acid. This method is favored for its high yield and purity.

Rationale: Electrochemical methods offer high selectivity and avoid the use of harsh

chemical reductants like hydrazine, which present significant handling and disposal

challenges. Controlling the pH is critical for achieving selective dechlorination at the 3- and

4-positions.

Step-by-Step Methodology:

Setup: An undivided electrolytic cell with a silver cathode is prepared.

Electrolyte Preparation: 3,4,5,6-tetrachloropicolinic acid is dissolved in an alkaline

aqueous solution (e.g., NaOH or KOH solution) to an initial pH of 8.5-11.

First Electrolysis: A constant current is applied. The reaction temperature is maintained,

potentially up to 80°C, to improve the solubility of the reactant. This first stage primarily

yields trichloropicolinic acid intermediates.

pH Adjustment: The pH of the solution is then raised to between 13 and 13.5.

Second Electrolysis: The electrolysis is continued to facilitate the final dechlorination step

to the desired 3,6-dichloropicolinic acid.

Work-up: Upon completion, the reaction mixture is cooled. The aqueous solution is

carefully acidified with concentrated HCl to a pH of ~1-2, causing the 5,6-Dichloropicolinic

acid to precipitate.

Isolation: The resulting solid is collected by vacuum filtration, washed with cold deionized

water to remove inorganic salts, and dried under vacuum. Purity can be assessed by

HPLC and melting point analysis.

Part B: Esterification to Methyl 5,6-dichloropicolinate

A robust method for esterification involves conversion to the acyl chloride followed by reaction

with methanol. This avoids equilibrium limitations of direct acid-catalyzed esterification.
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Rationale: The conversion of the carboxylic acid to its acyl chloride dramatically increases

the electrophilicity of the carbonyl carbon, ensuring a rapid and complete reaction with the

alcohol (methanol). The use of a base like pyridine or triethylamine neutralizes the HCl

generated, preventing side reactions.

Step-by-Step Methodology:

Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic

stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert

atmosphere (e.g., Nitrogen or Argon).

Acyl Chloride Formation: 5,6-Dichloropicolinic acid (1.0 eq) is suspended in an anhydrous

solvent like dichloromethane (DCM) or toluene. A catalytic amount of N,N-

dimethylformamide (DMF) is added. Thionyl chloride (SOCl₂, ~1.5 eq) is added dropwise

via the dropping funnel at 0°C.

Reaction: The mixture is allowed to warm to room temperature and then gently refluxed for

1-2 hours until gas evolution ceases and the solution becomes clear. The progress can be

monitored by the disappearance of the starting acid (e.g., by TLC).

Solvent Removal: Excess thionyl chloride and the solvent are removed under reduced

pressure.

Esterification: The crude acyl chloride is re-dissolved in anhydrous DCM. The solution is

cooled to 0°C, and anhydrous methanol (CH₃OH, ~2.0 eq) is added dropwise.

Work-up: The reaction is stirred at room temperature for 1-3 hours. It is then quenched by

the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

Extraction and Purification: The organic layer is separated, washed with brine, dried over

anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

The resulting crude product can be purified by column chromatography on silica gel (e.g.,

using a hexane/ethyl acetate gradient) to yield pure Methyl 5,6-dichloropicolinate.

Spectroscopic and Analytical Characterization
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As experimental spectra for Methyl 5,6-dichloropicolinate are not readily available in public

databases, this section provides a detailed prediction and interpretation based on established

principles of spectroscopy and data from analogous structures. These predictions serve as a

robust guide for researchers to confirm the identity and purity of their synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, 500 MHz, CDCl₃):

δ ~ 8.0-8.2 ppm (d, 1H): This signal is assigned to the proton at the C4 position (H-4). It

appears as a doublet due to coupling with H-3. Its downfield shift is attributed to the

anisotropic effect of the pyridine ring and the deshielding effect of the adjacent chlorine

atom.

δ ~ 7.7-7.9 ppm (d, 1H): This signal corresponds to the proton at the C3 position (H-3). It

is also a doublet due to coupling with H-4. It is upfield relative to H-4 because it is further

from the electron-withdrawing chlorine at C-5.

δ ~ 4.0 ppm (s, 3H): This sharp singlet is characteristic of the methyl ester (–OCH₃)

protons. The absence of adjacent protons results in a singlet multiplicity. Its chemical shift

is typical for methyl esters.

¹³C NMR (Predicted, 125 MHz, CDCl₃):

δ ~ 164-166 ppm: Carbonyl carbon (C=O) of the ester. This is the most downfield signal,

as expected for a carbonyl carbon.

δ ~ 150-152 ppm: C2 carbon, attached to both the nitrogen and the ester group.

δ ~ 148-150 ppm: C6 carbon, attached to nitrogen and chlorine.

δ ~ 140-142 ppm: C5 carbon, attached to chlorine.

δ ~ 139-141 ppm: C4 carbon, attached to hydrogen.

δ ~ 125-127 ppm: C3 carbon, attached to hydrogen.

δ ~ 53-55 ppm: Methyl carbon (–OCH₃) of the ester.
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Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups present in the molecule.

Frequency Range
(cm⁻¹)

Vibration Functional Group
Expected
Appearance

3100-3000 C-H Stretch Aromatic C-H Weak to medium

2990-2950 C-H Stretch Methyl (–OCH₃) Weak to medium

1750-1730 C=O Stretch Ester Carbonyl Strong, sharp

1600-1550 C=C & C=N Stretch Pyridine Ring
Medium, multiple

bands

1300-1200 C-O Stretch Ester (C-O-C) Strong

850-750 C-Cl Stretch Aryl Halide Medium to strong

Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry would be expected to show a distinct molecular ion

peak and a characteristic fragmentation pattern.

Molecular Ion (M⁺): A prominent molecular ion peak cluster would be expected around m/z

205, 207, and 209. The characteristic 9:6:1 intensity ratio of this cluster is a definitive

indicator of the presence of two chlorine atoms (due to ³⁵Cl and ³⁷Cl isotopes).

Key Fragmentation Pathways:

Loss of Methoxy Radical (•OCH₃): Cleavage of the ester C-O bond results in a major

fragment ion at m/z ~174 (and its isotopic variants), corresponding to the [M-31]⁺ acylium

ion. This is a very common and diagnostically significant fragmentation for methyl esters.

[7][8]

Loss of Carbomethoxy Group (•COOCH₃): Cleavage of the C-C bond between the ring

and the ester group would lead to a fragment at m/z ~146 (and its isotopic variants),

corresponding to the dichloropyridinyl cation [M-59]⁺.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://patents.google.com/patent/CN103987252A/en
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b060248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Loss of •OCH₃

Loss of •COOCH₃

[M]⁺˙
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m/z = 174/176/178

[M - •COOCH₃]⁺
m/z = 146/148/150
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Caption: Predicted major fragmentation pathways for Methyl 5,6-dichloropicolinate in EI-MS.

Chemical Reactivity and Applications
The utility of Methyl 5,6-dichloropicolinate as a synthetic intermediate stems from the distinct

reactivity of its functional groups. The two chlorine atoms on the pyridine ring are susceptible to

nucleophilic aromatic substitution (SₙAr), and the ester can undergo hydrolysis or

transesterification.

Core Reactivity
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms, particularly the one at the C6

position (ortho to the ring nitrogen), are activated towards displacement by nucleophiles. The

electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the

formation of a stable Meisenheimer-type intermediate, lowering the activation energy for

substitution. This allows for the introduction of various functionalities, such as amines,

alkoxides, or thiols.

Cross-Coupling Reactions: The C-Cl bonds can participate in transition-metal-catalyzed

cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This is a powerful strategy for

forming new carbon-carbon or carbon-heteroatom bonds, enabling the construction of highly

complex molecular scaffolds.
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Ester Hydrolysis: Under basic (e.g., NaOH, KOH) or acidic (e.g., HCl, H₂SO₄) conditions, the

methyl ester can be hydrolyzed back to the parent 5,6-Dichloropicolinic acid. This is often a

necessary step in multi-step syntheses where the ester serves as a protecting group for the

carboxylic acid.

Field-Proven Applications in Agrochemicals
The dichloropicolinate scaffold is integral to the structure of several herbicides. The parent acid

of the title compound, 5,6-Dichloropicolinic acid, exhibits herbicidal properties by acting as a

plant growth regulator.[9] Methyl 5,6-dichloropicolinate serves as a key intermediate for

building more complex and potent active ingredients.

A highly relevant application is its use in Suzuki coupling reactions to synthesize advanced

herbicidal compounds. For example, structurally similar picolinates like methyl 4-

(acetylamino)-3,6-dichloropyridine-2-carboxylate are reacted with substituted phenylboronic

acids in the presence of a palladium catalyst.[10] This reaction selectively replaces a chlorine

atom with a substituted aryl group, a common strategy for developing new herbicidal

molecules. This demonstrates the industrial relevance and synthetic potential of Methyl 5,6-
dichloropicolinate for creating novel crop protection agents.

Potential in Pharmaceutical Development
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous

approved drugs. The ability to functionalize the Methyl 5,6-dichloropicolinate core via SₙAr

and cross-coupling reactions makes it an attractive starting point for generating libraries of

novel compounds for drug discovery screening. The chlorine atoms provide two distinct

handles for chemical modification, allowing for the systematic exploration of the chemical space

around the picolinate core to optimize biological activity and pharmacokinetic properties.

Safety and Handling
As a laboratory chemical, Methyl 5,6-dichloropicolinate requires careful handling in

accordance with good laboratory practices.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
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GHS Pictogram: GHS07 (Exclamation Mark)[2]

Handling Recommendations:

Work in a well-ventilated fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab

coat, and chemical-resistant gloves.

Avoid inhalation of dust and contact with skin and eyes.

Store in a tightly sealed container in a cool, dry place, preferably under an inert

atmosphere as recommended by suppliers.[4][6]

Conclusion
Methyl 5,6-dichloropicolinate is a high-value synthetic intermediate with significant potential

in the agrochemical and pharmaceutical sectors. Its well-defined reactivity, centered on the

strategic functionalization of its C-Cl bonds and modification of its ester group, allows for the

efficient construction of complex molecular architectures. While detailed experimental data on

its physical and spectroscopic properties are sparse, reliable predictions based on analogous

structures provide a solid foundation for its use in research and development. This guide has

provided the necessary technical information and procedural insights to enable scientists to

confidently synthesize, characterize, and utilize this versatile chemical building block in their

innovation pipelines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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